molecular formula C18H16ClN3O3 B4314243 1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER

1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER

Cat. No.: B4314243
M. Wt: 357.8 g/mol
InChI Key: QFZZCHYWHWUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER is a complex organic compound that belongs to the beta-carboline family. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a methoxy group attached to a tetrahydro-beta-carboline core. Beta-carbolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER typically involves multi-step organic reactions. One common method includes the condensation of 4-chloro-3-nitrobenzaldehyde with tryptamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization and reduction steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to various biological effects. Additionally, its ability to interact with cellular receptors and signaling pathways contributes to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-3-nitrophenyl)-3-(4-fluorophenyl)thiourea
  • 1-[(4-chloro-3-nitrophenyl)carbonyl]piperidine
  • (4-chloro-3-nitrophenyl)(phenyl)methanone

Uniqueness

1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER is unique due to its specific combination of functional groups and its beta-carboline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse biological activities set it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-25-11-3-5-15-13(9-11)12-6-7-20-17(18(12)21-15)10-2-4-14(19)16(8-10)22(23)24/h2-5,8-9,17,20-21H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFZZCHYWHWUPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Reactant of Route 3
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Reactant of Route 4
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Reactant of Route 5
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER
Reactant of Route 6
1-(4-CHLORO-3-NITROPHENYL)-2,3,4,9-TETRAHYDRO-1H-BETA-CARBOLIN-6-YL METHYL ETHER

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.